methyl 4,4-dimethylpent-2-enoate
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Overview
Description
methyl 4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its double bond in the E-configuration and two methyl groups attached to the fourth carbon atom. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethyl-2-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Grignard reagent. In this approach, 4,4-dimethyl-2-pentenal is reacted with methylmagnesium bromide, followed by acid workup to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of methyl (2E)-4,4-dimethyl-2-pentenoate often involves continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester.
Chemical Reactions Analysis
Types of Reactions
methyl 4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form the corresponding epoxide or diol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amino or thio esters.
Scientific Research Applications
methyl 4,4-dimethylpent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of ester-containing pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl (2E)-4,4-dimethyl-2-pentenoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. The compound’s double bond also allows it to participate in various addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-methyl-2-pentenoate: Similar structure but with a single methyl group at the third carbon.
Methyl (2E)-4-methyl-2-pentenoate: Similar structure but with a single methyl group at the fourth carbon.
Ethyl (2E)-4,4-dimethyl-2-pentenoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
methyl 4,4-dimethylpent-2-enoate is unique due to the presence of two methyl groups at the fourth carbon, which imparts steric hindrance and influences its reactivity. This structural feature makes it distinct from other similar compounds and can affect its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
methyl (E)-4,4-dimethylpent-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLWRINPDMKVHW-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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